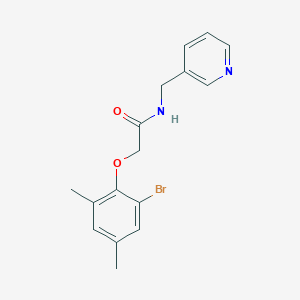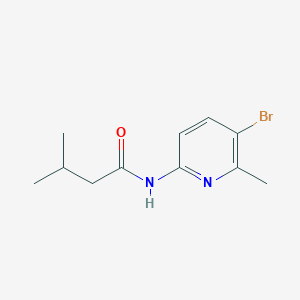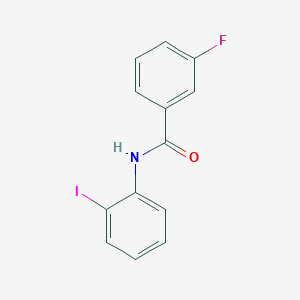![molecular formula C25H20ClFN4O2 B250798 N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-4-cyano-2-fluorobenzamide](/img/structure/B250798.png)
N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-4-cyano-2-fluorobenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-4-cyano-2-fluorobenzamide, also known as BCF-157, is a synthetic peptide that has gained attention in the scientific community for its potential therapeutic applications. BCF-157 is a pentadecapeptide, meaning it is composed of 15 amino acids.
作用機序
The mechanism of action of N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-4-cyano-2-fluorobenzamide is not fully understood, but it is believed to involve the activation of the FAK/PI3K/Akt pathway, which is involved in cell survival and proliferation. This compound has also been shown to increase the expression of growth factors, such as VEGF and HGF, which are involved in tissue repair and regeneration.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects, including anti-inflammatory, angiogenic, and cytoprotective properties. This compound has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. This compound has also been shown to promote angiogenesis, which is the formation of new blood vessels, and to protect cells from oxidative stress and apoptosis.
実験室実験の利点と制限
One advantage of using N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-4-cyano-2-fluorobenzamide in lab experiments is its stability, which allows for long-term storage and use. This compound is also relatively easy to synthesize, making it accessible to researchers. However, one limitation of using this compound is its high cost, which may limit its use in some experiments.
将来の方向性
There are several future directions for the study of N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-4-cyano-2-fluorobenzamide. One area of research is the potential use of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been shown to have neuroprotective properties and may have potential in the treatment of these disorders. Another area of research is the development of this compound analogs with improved properties, such as increased stability and potency. Finally, the use of this compound in combination with other therapies, such as stem cell therapy, may have potential for enhancing tissue repair and regeneration.
合成法
The synthesis of N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-4-cyano-2-fluorobenzamide involves solid-phase peptide synthesis, which is a widely used method for the production of peptides. The process involves the stepwise addition of protected amino acids to a solid support, followed by deprotection and cleavage from the support. The final product is purified using high-performance liquid chromatography (HPLC). The synthesis of this compound has been reported in several studies, with variations in the specific protocol used.
科学的研究の応用
N-[4-(4-benzoyl-1-piperazinyl)-3-chlorophenyl]-4-cyano-2-fluorobenzamide has been studied for its potential therapeutic applications in various fields of medicine, including orthopedics, gastroenterology, and wound healing. In orthopedics, this compound has been shown to promote the healing of tendon and ligament injuries. In gastroenterology, this compound has been studied for its anti-inflammatory and cytoprotective properties in the treatment of inflammatory bowel disease. In wound healing, this compound has been shown to accelerate the healing of skin and corneal wounds.
特性
分子式 |
C25H20ClFN4O2 |
|---|---|
分子量 |
462.9 g/mol |
IUPAC名 |
N-[4-(4-benzoylpiperazin-1-yl)-3-chlorophenyl]-4-cyano-2-fluorobenzamide |
InChI |
InChI=1S/C25H20ClFN4O2/c26-21-15-19(29-24(32)20-8-6-17(16-28)14-22(20)27)7-9-23(21)30-10-12-31(13-11-30)25(33)18-4-2-1-3-5-18/h1-9,14-15H,10-13H2,(H,29,32) |
InChIキー |
WAJUAPGRBDVUQW-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)C#N)F)Cl)C(=O)C4=CC=CC=C4 |
正規SMILES |
C1CN(CCN1C2=C(C=C(C=C2)NC(=O)C3=C(C=C(C=C3)C#N)F)Cl)C(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{3-[(4-isobutoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B250715.png)
![N-{4-[(4-isobutoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B250716.png)



![N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B250728.png)
![N-[2-(3-chloro-4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B250730.png)
![2-(4-bromophenoxy)-N-[2-(4-fluorophenyl)-6-methyl-2H-benzotriazol-5-yl]acetamide](/img/structure/B250731.png)
![N-[2-(4-fluorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-2-furamide](/img/structure/B250732.png)
![N-[2-(4-ethylphenyl)-6-methyl-2H-benzotriazol-5-yl]-3,4,5-trimethoxybenzamide](/img/structure/B250733.png)




